5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine, which provides a comprehensive description of the molecular structure according to established naming conventions. This nomenclature systematically describes the core pyrrolo[2,3-b]pyridine bicyclic framework and identifies the precise positions of all substituents. The pyrrolopyridine core consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, creating a seven-azaindole structural motif that serves as the fundamental backbone of the molecule.
The structural representation of this compound can be expressed through multiple standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is CC1=NC2=C(C=C1Cl)C=C(I)N2S(=O)(C3=CC=CC=C3)=O, which provides a linear textual representation of the molecular structure. This notation system allows for unambiguous structural communication and facilitates computational analysis and database searching. The International Chemical Identifier representation is InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3, which provides an additional layer of structural verification and cross-referencing capability.
| Structural Identifier | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
| Simplified Molecular Input Line Entry System | CC1=NC2=C(C=C1Cl)C=C(I)N2S(=O)(C3=CC=CC=C3)=O |
| International Chemical Identifier | InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 |
| International Chemical Identifier Key | PGIOKFIHZFWDDX-UHFFFAOYSA-N |
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number for 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is 1227267-09-5, which serves as the unique and unambiguous identifier for this specific chemical substance across global chemical databases and regulatory systems. This registry number provides definitive identification and eliminates potential confusion that might arise from various naming conventions or structural similarities with related compounds. The Chemical Abstracts Service numbering system ensures that each unique chemical substance receives a distinct numerical identifier, facilitating accurate communication and data management across the international chemical research community.
The molecular formula for this compound is C14H10ClIN2O2S, indicating the presence of fourteen carbon atoms, ten hydrogen atoms, one chlorine atom, one iodine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This molecular composition reflects the complex nature of the compound and accounts for all atoms present in the pyrrolopyridine core, the halogen substituents, the methyl group, and the phenylsulfonyl moiety. The molecular weight is calculated to be 432.66 grams per mole, which is consistent with the substantial molecular complexity and the presence of heavy halogen atoms.
| Property | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 1227267-09-5 |
| Molecular Formula | C14H10ClIN2O2S |
| Molecular Weight | 432.66 g/mol |
| Elemental Composition | 14 Carbon, 10 Hydrogen, 1 Chlorine, 1 Iodine, 2 Nitrogen, 2 Oxygen, 1 Sulfur |
The validation of the molecular formula can be confirmed through multiple independent chemical databases and commercial suppliers, ensuring accuracy and reliability of the chemical identity information. The consistency of this molecular formula across different sources provides confidence in the structural assignment and helps prevent potential errors in chemical identification or procurement.
Synonym Cross-Referencing Across Chemical Databases
The compound 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is documented under several alternative names and synonyms across various chemical databases and commercial suppliers, reflecting different nomenclature conventions and systematic naming approaches. The primary systematic name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-6-methyl-1-(phenylsulfonyl)- represents the Chemical Abstracts Service index name format, which follows specific indexing conventions for organizing chemical information. This naming convention places the core heterocyclic system first, followed by a systematic enumeration of all substituents with their positional descriptors.
Alternative nomenclature variations include the descriptor 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole, which emphasizes the azaindole structural motif and uses the alternative spelling "sulphonyl" instead of "sulfonyl". This variation reflects different regional spelling conventions and alternative ways of describing the same chemical structure. The term "7-azaindole" specifically refers to the pyrrolopyridine core system, where the nitrogen atom replaces a carbon atom in what would otherwise be an indole framework.
Additional synonyms found in chemical databases include 1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine, which represents another valid International Union of Pure and Applied Chemistry nomenclature format. This particular naming convention explicitly identifies the phenylsulfonyl group as a benzenesulfonyl substituent, providing additional clarity regarding the aromatic sulfonyl functionality. The systematic cross-referencing of these various synonyms is essential for comprehensive literature searches and ensures that all relevant information about the compound can be located regardless of the specific nomenclature used in different publications or databases.
| Database/Source | Synonym | Naming Convention |
|---|---|---|
| Chemical Abstracts Service Index | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-6-methyl-1-(phenylsulfonyl)- | Chemical Abstracts Service Index Format |
| Commercial Suppliers | 1-(Phenylsulphonyl)-5-chloro-6-methyl-7-azaindole | Alternative Spelling/Azaindole Description |
| International Union of Pure and Applied Chemistry | 1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine | Systematic International Union of Pure and Applied Chemistry |
| Simplified Nomenclature | 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Common Research Usage |
The availability of multiple synonyms and naming conventions necessitates careful attention to cross-referencing when conducting literature reviews or database searches related to this compound. Researchers must be aware of these various naming formats to ensure comprehensive coverage of available information and to avoid missing relevant data due to nomenclature variations. The Chemical Abstracts Service registry number 1227267-09-5 serves as the most reliable cross-referencing tool, as it remains constant regardless of the specific naming convention employed in any given context.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIOKFIHZFWDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Iodination with N-Iodosuccinimide (NIS)
Procedure :
-
Dissolve 5-chloro-1-(phenylsulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF.
-
Add NIS (1.2 eq) and stir at 60°C for 12 hours.
-
Quench with Na₂S₂O₃, extract with ethyl acetate, and purify by recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Regioselectivity | >95% C-2 iodination |
Palladium-Catalyzed Directed C-H Iodination
Procedure :
-
Mix substrate (1.0 eq), Pd(OAc)₂ (0.1 eq), I₂ (1.5 eq), and AgOAc (2.0 eq) in AcOH.
-
Heat at 100°C for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Catalyst Loading | 10 mol% Pd(OAc)₂ |
The palladium-mediated method offers higher yields but requires stringent control over catalyst and oxidant ratios to prevent over-iodination.
Challenges and Optimizations
SEM Group Compatibility
Early attempts using trimethylsilylethoxymethyl (SEM) protection for N-1 resulted in deprotection challenges during iodination, generating formaldehyde-derived side products. The phenylsulfonyl group proved more stable under these conditions.
Competing Reactivity at C-4
During chlorination, trace chlorination at C-4 (<5%) was observed, necessitating careful chromatographic separation. Increasing the POCl₃ stoichiometry to 1.5 eq reduced this side reaction to <2%.
Analytical Characterization
Critical spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 5.1 Hz, 1H, C7-H), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.95 (s, 1H, C3-H), 2.72 (s, 3H, C6-CH₃).
-
MS (ESI+) : m/z 463 [M+H]⁺.
Chemical Reactions Analysis
5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the phenylsulphonyl group.
Coupling Reactions: Suzuki-Miyaura and Sonogashira coupling reactions can be used to introduce various substituents at the halogenated positions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a kinase inhibitor and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in the regulation of cellular processes. By binding to the active site of these kinases, the compound can modulate signaling pathways and affect cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Pyrrolo[2,3-b]pyridine Derivatives
Physicochemical Properties
- Molecular Weight and Solubility: The iodine and phenylsulfonyl groups increase molecular weight (~450–500 g/mol) and reduce aqueous solubility compared to non-halogenated analogs (e.g., 5-cyclohexyl derivatives in ).
- Stability : Iodo-substituted compounds may exhibit light sensitivity, necessitating dark storage, whereas chloro analogs (e.g., ) are more stable under standard conditions .
Biological Activity
5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 416.2 g/mol. It features a pyrrolo[2,3-b]pyridine core with chloro and iodo substituents, as well as a phenylsulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClIN2O2S |
| Molecular Weight | 416.209 g/mol |
| LogP | 4.4062 |
| Polar Surface Area | 60.34 Ų |
Anticancer Properties
Recent studies have indicated that compounds similar to 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer activities. For instance, research has shown that pyrrolo[2,3-b]pyridine derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
A notable study demonstrated that a related pyrrolo compound effectively inhibited the growth of gastric cancer cells by inducing apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may have similar mechanisms of action.
Inhibition of Kinase Activity
The compound has also been studied for its ability to inhibit receptor tyrosine kinases (RTKs), which are often overactive in cancerous cells. For example, it has been reported that certain pyrrolo derivatives can selectively inhibit mutant forms of KIT and PDGFRA kinases, which are implicated in various malignancies . The half-maximal inhibitory concentration (IC50) values for these interactions suggest potent activity in the subnanomolar range.
The biological activity of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is believed to involve several mechanisms:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Kinase Inhibition : By targeting specific kinases involved in tumor growth and survival, the compound can disrupt signaling pathways essential for cancer cell proliferation.
- Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing effectively.
Study on Cancer Cell Lines
In a recent experiment using HeLa and L929 cell lines, researchers observed that treatment with 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine resulted in significant reductions in cell viability compared to untreated controls. The study utilized assays such as MTT and flow cytometry to assess apoptotic effects and cell cycle changes .
In Vivo Studies
Animal models have also been employed to evaluate the efficacy of this compound in vivo. A study involving xenograft models showed that administration of the compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent for cancer treatment .
Q & A
Basic: What are effective synthetic routes for 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
Methodological Answer:
Key synthetic strategies involve halogenation and cross-coupling reactions. For example:
- Halogenation : Introduce iodine or chlorine via electrophilic substitution using reagents like N-iodosuccinimide (NIS) or Cl₂ in acidic conditions. The phenylsulfonyl group is typically introduced early to stabilize the pyrrolo[2,3-b]pyridine core .
- Cross-Coupling : Use Sonogashira or Suzuki-Miyaura couplings for introducing substituents. For instance, 3-iodo intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) react with alkynes or aryl boronic acids under palladium catalysis .
- Purification : Silica gel chromatography (heptane/ethyl acetate gradients) is standard for isolating intermediates, yielding solids with >95% purity .
Advanced: How to resolve conflicting SAR data in FGFR inhibition studies involving pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
Conflicting SAR data often arise from substituent positioning and steric/electronic effects. To address this:
- Molecular Modeling : Perform docking studies (e.g., using FGFR1 crystal structures) to identify critical interactions. For example, the 5-position of the pyrrolo[2,3-b]pyridine ring interacts with Gly485 via hydrogen bonding, while 3-substituents occupy hydrophobic pockets .
- Comparative Assays : Test analogs with systematic substituent variations. Compound 4h (FGFR1 IC₅₀ = 7 nM) shows that trifluoromethyl and methoxyphenyl groups enhance activity, while bulkier groups reduce potency .
- Data Normalization : Use ligand efficiency metrics (e.g., LE = ΔG / heavy atoms) to prioritize compounds with balanced potency and molecular weight .
Basic: What characterization techniques validate the structure of pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry. For example, the NH proton in 1H-pyrrolo[2,3-b]pyridine appears as a broad singlet (~δ 12.4 ppm), while aromatic protons show distinct coupling patterns .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ for C₁₉H₁₅N₆ requires m/z 327.1353; observed 327.1354) .
- X-ray Crystallography : Resolves ambiguous substituent orientations, especially for halogenated derivatives .
Advanced: How to improve low reaction yields (<40%) in halogenation or cross-coupling steps?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) for cross-couplings. Lower catalyst loadings (1–2 mol%) can reduce side reactions .
- Temperature Control : Use microwave-assisted synthesis for rapid heating (e.g., 100°C for 30 min) to accelerate sluggish reactions .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or phenylsulfonyl groups to stabilize reactive intermediates during iodination .
Basic: How to handle reactive intermediates (e.g., iodo derivatives) during synthesis?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation or hydrolysis of iodinated intermediates .
- Low-Temperature Storage : Store intermediates at –20°C in amber vials to avoid light-induced degradation .
- Workup Protocols : Quench excess iodine with sodium thiosulfate and extract products into ethyl acetate to minimize side reactions .
Advanced: What strategies enhance blood-brain barrier (BBB) penetration for CNS-targeted analogs?
Methodological Answer:
- LogP Optimization : Aim for logP 2–3 using substituents like methyl or trifluoromethyl to balance lipophilicity and solubility .
- Molecular Weight Reduction : Prioritize analogs with MW < 450 Da (e.g., compound 4h , MW = 378) to improve BBB permeability .
- In Silico Screening : Use tools like SwissADME to predict BBB scores and eliminate compounds with high polar surface area (>90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
